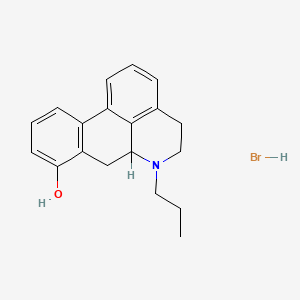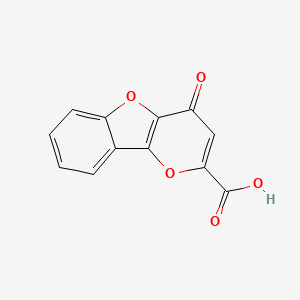
Gsh-prostaglandin A1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gsh-prostaglandin A1 is an organic molecular entity.
Aplicaciones Científicas De Investigación
Stereoselective Conjugation with Glutathione
Prostaglandins like PGA2 and PGJ2, which contain an alpha,beta-unsaturated keto group, are known to inhibit cell proliferation. They can be conjugated with glutathione (GSH) either chemically or enzymatically, involving human glutathione S-transferases (GSTs) like GST A1-1, A2-2, M1a-1a, and P1-1. This process might impact the antiproliferative action of these prostaglandins (Bogaards, Venekamp, & van Bladeren, 1997).
Metabolism by Prostaglandin 9-Ketoreductase
The metabolism of GSH-prostaglandin A1 is facilitated by prostaglandin 9-ketoreductase found in rabbit kidneys. This enzyme also acts on prostaglandin E1, illustrating the involvement of prostaglandins and their GSH conjugates in metabolic pathways (Toft & Hansen, 1979).
Inhibition of Cyclic AMP Efflux
GSH-prostaglandin A1 adducts act intracellularly to elevate cyclic AMP by inhibiting its extrusion. This process is observed in avian red cells where the accumulation of GSH adducts of PGA1 correlates with the inhibition of cyclic AMP efflux (Heasley, Azari, & Brunton, 1985).
GSH and Prostaglandin E2 Biosynthesis
The GSH-dependent prostaglandin E2 synthase (cPGES) activity increases in rat brains after lipopolysaccharide (LPS) challenge, highlighting its role in the prostaglandin E2 biosynthetic pathway, particularly in response to inflammatory stimuli (Tanioka et al., 2000).
Role in γ-Glutamylcysteine Synthetase Induction
Prostaglandin A2 (PGA2) can stimulate the biosynthesis of γ-glutamylcysteine synthetase in L-1210 cells, indicating its role in elevating glutathione levels and impacting cellular processes like cell proliferation and detoxification (Ohno & Hirata, 1990).
GSH Conjugation and Prostaglandin Synthesis
Certain GSH transferases, like the prostaglandin H D-isomerase in rat spleen, have been identified as sigma-class GSH transferases. These enzymes are involved in prostaglandin synthesis, highlighting the interplay between GSH conjugation and prostaglandin production (Meyer & Thomas, 1995).
Prostaglandin H2 Synthase and Glutathione Interaction
Glutathione (GSH) can significantly alter the metabolism of arachidonic acid by prostaglandin H2 synthase, indicating a regulatory role of GSH in prostanoid biosynthesis. This suggests a broader role of GSH in modulating enzymatic activities related to inflammation and other cellular processes (Capdevila et al., 1995).
Microsomal Prostaglandin E Synthases
Two types of microsomal prostaglandin E synthases exist: glutathione-dependent and -independent. This discovery in rat organs highlights different mechanisms for prostaglandin E synthesis, with varying requirements for GSH (Watanabe, Kurihara, Tokunaga, & Hayaishi, 1997).
Propiedades
Número CAS |
61631-70-7 |
|---|---|
Fórmula molecular |
C30H49N3O10S |
Peso molecular |
643.8 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid;7-[(1R,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid |
InChI |
InChI=1S/C20H32O4.C10H17N3O6S/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24;11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16/h12-18,21H,2-11H2,1H3,(H,23,24);5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)/b14-12+;/t16-,17-,18+;5-,6-/m00/s1 |
Clave InChI |
MZFPLZIEMXJRPW-YOSZFRDTSA-N |
SMILES isomérico |
CCCCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1CCCCCCC(=O)O)O.C(CC(=O)N[C@@H](CS)C(=O)NCC(=O)O)[C@@H](C(=O)O)N |
SMILES |
CCCCCC(C=CC1C=CC(=O)C1CCCCCCC(=O)O)O.C(CC(=O)NC(CS)C(=O)NCC(=O)O)C(C(=O)O)N |
SMILES canónico |
CCCCCC(C=CC1C=CC(=O)C1CCCCCCC(=O)O)O.C(CC(=O)NC(CS)C(=O)NCC(=O)O)C(C(=O)O)N |
Sinónimos |
glutathione-prostaglandin A1 conjugate GSH-PGA1 GSH-prostaglandin A(1) GSH-prostaglandin A1 PGA1-GS PGA1-SG prostaglandin A(1)-glutathione adduct |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(3-aminopropyl)-N-[1-[7-chloro-4-oxo-3-(phenylmethyl)-2-quinazolinyl]-2-methylpropyl]-4-methylbenzamide](/img/structure/B1238704.png)




![N'-[(3-methyl-2-thienyl)methylene]-2-thiophenecarbohydrazide](/img/structure/B1238715.png)
![N-cycloheptyl-2-[(E)-(3-nitrophenyl)methylideneamino]oxyacetamide](/img/structure/B1238716.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1238719.png)

![1-[2,5-Dimethyl-1-(2-oxolanylmethyl)-3-pyrrolyl]-2-[[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]thio]ethanone](/img/structure/B1238722.png)
